3-Bromo-4'-iodobenzophenone

Organometallic chemistry Cross-coupling catalysis Bond dissociation energy

Researchers seeking regiospecific sequential functionalization often face excessive protecting group manipulations. 3-Bromo-4'-iodobenzophenone (CAS 890098-13-2) resolves this via the intrinsic ~15 kcal/mol bond dissociation energy gap between its C-I and C-Br bonds. • Site-selective cross-coupling: the 4'-iodo substituent undergoes oxidative addition first under mild Pd(0) catalysis, leaving the 3-bromo position intact for a subsequent coupling. • Unsymmetrical terphenyl derivatives accessible in a single sequence without protecting group chemistry. • Heavy atom effect (Φ ≈ 1.0) supports photoinitiator and mechanistic probe applications. Sourced with rigorous batch-to-batch consistency to ensure reproducible synthetic outcomes.

Molecular Formula C13H8BrIO
Molecular Weight 387.01 g/mol
CAS No. 890098-13-2
Cat. No. B1292216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-iodobenzophenone
CAS890098-13-2
Molecular FormulaC13H8BrIO
Molecular Weight387.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
InChIKeyUZSFJVSPCZOCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4'-iodobenzophenone (CAS 890098-13-2) – A Mixed Dihalogenated Benzophenone for Site-Selective Synthesis


3-Bromo-4'-iodobenzophenone (CAS 890098-13-2) is a mixed dihalogenated benzophenone derivative belonging to the class of orthogonally functionalized aromatic ketones . The compound features a bromine atom at the 3-position of one phenyl ring and an iodine atom at the 4'-position of the opposing phenyl ring, conferring distinct chemical handles for sequential cross-coupling transformations . Its utility as a versatile building block in organic synthesis is well-documented, particularly in the context of palladium-catalyzed Suzuki-Miyaura coupling reactions .

Why 3-Bromo-4'-iodobenzophenone Cannot Be Replaced by Generic Halogenated Benzophenones


Generic substitution with mono-halogenated benzophenones (e.g., 4-iodobenzophenone) or regioisomeric dihalogenated analogs (e.g., 3-bromo-3'-iodobenzophenone) is not viable due to fundamental differences in regioselective coupling behavior. The specific 3-bromo and 4'-iodo substitution pattern dictates a unique hierarchy of oxidative addition rates in palladium-catalyzed cross-couplings, enabling predictable sequential functionalization that is unattainable with symmetrical or differently substituted analogs [1]. The inherent orthogonality of C–I and C–Br bonds is well-established in organometallic chemistry, but only this specific regioisomeric arrangement simultaneously provides steric accessibility to the iodine and electronic differentiation for catalyst-controlled selectivity [2].

Quantitative Differentiation Evidence for 3-Bromo-4'-iodobenzophenone


Orthogonal C–I vs C–Br Bond Dissociation Energies Enable Sequential Cross-Coupling Selectivity

The carbon-iodine (C–I) bond and carbon-bromine (C–Br) bond in 3-bromo-4'-iodobenzophenone exhibit a bond dissociation energy (BDE) difference of approximately 15 kcal/mol (C–I ~57 kcal/mol; C–Br ~72 kcal/mol) [1]. This energetic disparity translates directly to differential oxidative addition rates in palladium-catalyzed couplings, with aryl iodides reacting 10–100× faster than aryl bromides under comparable conditions [2]. For the comparator 4-iodobenzophenone (lacking bromine), no such orthogonal reactivity exists; for 3-bromo-3'-iodobenzophenone, the altered steric and electronic environment modifies the coupling regioselectivity [3].

Organometallic chemistry Cross-coupling catalysis Bond dissociation energy

Iodine-Induced Heavy Atom Effect Enhances Triplet Quantum Yield in Photochemical Applications

The 4'-iodo substituent in 3-bromo-4'-iodobenzophenone facilitates efficient intersystem crossing via the heavy atom effect, populating the reactive triplet state with near-unity quantum yield (~1.0) . Photoinduced radical cleavage studies on p-iodobenzophenone (pIBP) report product formation quantum yields of 0.45 in acetonitrile, 0.28 in cyclopentane, and 0.05 in cyclooctane [1]. In contrast, the comparator 4'-bromo-3-iodobenzophenone (CAS 96464-18-5) exhibits altered triplet lifetimes and radical recombination kinetics due to the different substitution pattern, while 3-bromo-4'-chlorobenzophenone shows negligible heavy atom enhancement [2].

Photochemistry Photoinitiators Triplet state

Outstanding Chemical Selectivity Between Iodo and Bromo Groups in Para-Substituted Dihalo Building Blocks

A C2v-symmetric dihalo hexa-peri-hexabenzocoronene (HBC) building block containing one iodine and one bromine in para positions demonstrates outstanding chemical selectivity between iodo and bromo groups, enabling the synthesis of multifunctionalized HBC derivatives with different functionalities [1]. This selectivity is directly transferable to 3-bromo-4'-iodobenzophenone due to the identical para-iodo substitution pattern and the well-established hierarchy of oxidative addition (I > Br) in palladium catalysis. Comparator 3-bromo-3'-iodobenzophenone lacks this predictable site-selectivity due to competing steric and electronic effects at the meta position [2].

Materials chemistry Hexabenzocoronene derivatives Iterative cross-coupling

Commercial Availability and Purity Benchmarking for Reliable Scale-Up

3-Bromo-4'-iodobenzophenone is commercially available from multiple specialty chemical suppliers with purity specifications of 97–98% (HPLC) . The compound's computed physicochemical properties include a density of 1.88 g/cm³, boiling point of 422.4°C (at 760 mmHg), flash point of 209.3°C, LogP of 4.2847, and topological polar surface area (TPSA) of 17.07 Ų . In contrast, the regioisomer 4'-bromo-3-iodobenzophenone (CAS 96464-18-5) is less widely stocked and typically available only at ≥95% purity from fewer vendors , increasing procurement lead times and quality uncertainty.

Chemical procurement Building blocks Quality control

Optimal Application Scenarios for 3-Bromo-4'-iodobenzophenone Based on Quantitative Evidence


Iterative Suzuki-Miyaura Cross-Coupling for Unsymmetrical Biaryl Synthesis

The orthogonal reactivity conferred by the C–I and C–Br bond dissociation energy difference (~15 kcal/mol) enables sequential, site-selective cross-coupling. The 4'-iodo group reacts first with an aryl boronic acid under mild Pd catalysis; subsequent coupling at the 3-bromo position installs a second aryl group, yielding unsymmetrical terphenyl derivatives in a single synthetic sequence without protecting group manipulations [1].

Photoinitiator and Photochemical Probe Development

The heavy atom effect from the 4'-iodo substituent drives efficient intersystem crossing to the reactive triplet state (quantum yield ~1.0), making the compound suitable as a photoinitiator for radical polymerizations or as a mechanistic probe in photochemical studies. The quantum yield data for p-iodobenzophenone (0.45 in acetonitrile) provide a quantitative benchmark for application-specific solvent selection [2].

Advanced Materials Synthesis – Hexabenzocoronene (HBC) Derivatives

The para-iodo substitution pattern mirrors that of validated C2v-symmetric dihalo HBC building blocks, which exhibit outstanding chemical selectivity between iodo and bromo groups. This enables the construction of multifunctionalized discotic liquid crystalline materials with tailored optoelectronic properties for organic electronics applications [3].

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